2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used to study the effects of various functional groups on biological activity, providing insights into structure-activity relationships[][7].
Mechanism of Action
The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-(3-DIMETHYLAMINOPROPYL)INDOLIN-2-ONE: This compound shares the dimethylaminopropyl group and has been studied for its anticancer properties.
N,N’-BIS[3-(DIMETHYLAMINO)PROPYL]PERYLENE-3,4,9,10-TETRACARBOXYLIC DIIMIDE: Another compound with a similar functional group, used in materials science for its electronic properties.
Uniqueness
What sets 2-[3-(DIMETHYLAMINO)PROPYL]-6,7-DIMETHYL-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its combination of functional groups and the chromeno[2,3-c]pyrrole core, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H32N2O6 |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H32N2O6/c1-15-11-18-19(12-16(15)2)35-26-22(24(18)30)23(29(27(26)31)10-8-9-28(3)4)17-13-20(32-5)25(34-7)21(14-17)33-6/h11-14,23H,8-10H2,1-7H3 |
InChI Key |
LBSCUNWHCGIPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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